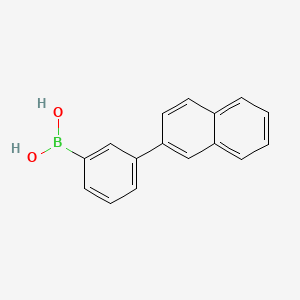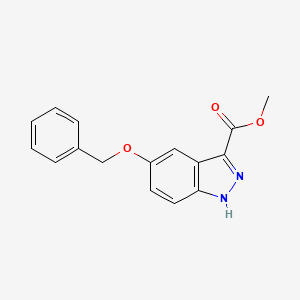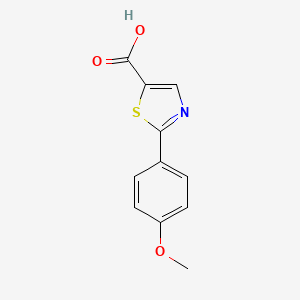
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid, also known as MTCA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. MTCA belongs to the thiazole family of compounds and has a molecular weight of 241.27 g/mol.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid derivatives have been explored for their potential as corrosion inhibitors. For instance, Chaitra et al. (2016) synthesized thiazole based pyridine derivatives and evaluated their corrosion inhibition performance on mild steel in acidic environments using gravimetric, potentiodynamic polarization, and electrochemical impedance techniques (Chaitra, Mohana, & Tandon, 2016). Similarly, Chaitra et al. (2016) investigated the inhibition activity of new thiazole hydrazones towards mild steel corrosion in acid media (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Antimicrobial Activity
Thiazole derivatives of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid have shown promising results in antimicrobial studies. Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives and evaluated their in vitro antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anticancer and Antiviral Activities
Compounds derived from 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid have been studied for their potential anticancer and antiviral activities. Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones and tested their in vitro anticancer activity, with some compounds showing selective inhibition of leukemia cell lines (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Synthesis and Characterization of Derivatives
Various studies have focused on the synthesis and characterization of derivatives of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. For example, Žugelj et al. (2009) reported the synthesis of thiazole-5-carboxylates starting from dimethyl acetone-1,3-dicarboxylate (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Electrochemical Studies
Electrochemical studies have also been conducted on these compounds. Sayyah et al. (2006) carried out electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole, investigating various reaction parameters (Sayyah, Kamal, & Abd El-Rehim, 2006).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXSKGJRGZRUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419881.png)
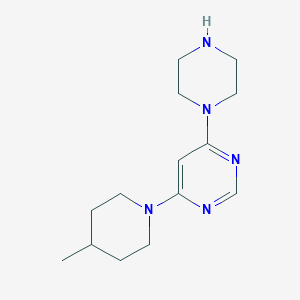
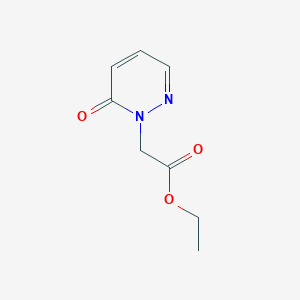
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1419885.png)

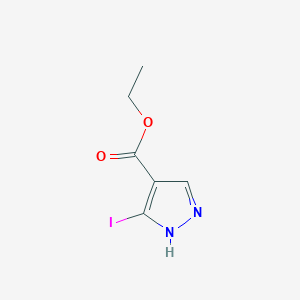
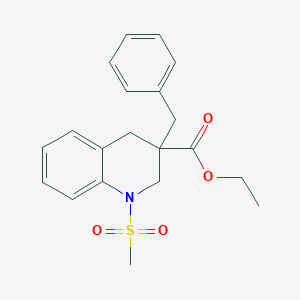
![Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419893.png)
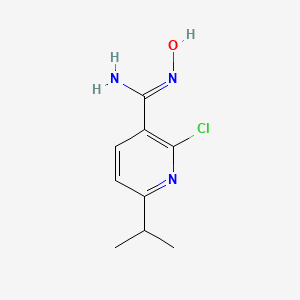
![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)

